1-Bromo-3,3-diphenylpropane
CAS No.: 20017-68-9
Cat. No.: VC21314403
Molecular Formula: C15H15Br
Molecular Weight: 275.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20017-68-9 |
---|---|
Molecular Formula | C15H15Br |
Molecular Weight | 275.18 g/mol |
IUPAC Name | (3-bromo-1-phenylpropyl)benzene |
Standard InChI | InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Standard InChI Key | SLHSRCBFPHCSGL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
1-Bromo-3,3-diphenylpropane, registered under CAS number 20017-68-9, is an organic compound with the molecular formula C₁₅H₁₅Br and a molecular weight of 275.18 g/mol . The compound's structure consists of a propane chain with two phenyl groups attached at the 3-position and a bromine atom at the 1-position. This arrangement contributes to its distinctive chemical behavior and applications in synthetic organic chemistry.
Nomenclature and Identifiers
The compound is known by several synonyms in chemical literature and commercial contexts:
Identifier Type | Value |
---|---|
Primary Name | 1-Bromo-3,3-diphenylpropane |
CAS Registry Number | 20017-68-9 |
Molecular Formula | C₁₅H₁₅Br |
Molecular Weight | 275.18 g/mol |
InChI | InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key | SLHSRCBFPHCSGL-UHFFFAOYSA-N |
SMILES | BrCCC(C=1C=CC=CC1)C=2C=CC=CC2 |
Among its common synonyms are (3-Bromo-1-phenylpropyl)benzene, 3,3-Diphenylpropyl bromide, (3-Bromopropane-1,1-diyl)dibenzene, 1,1'-(3-Bromopropylidene)bis[benzene], and 3-Bromo-1,1-diphenylpropane . These alternative names reflect different approaches to describing the compound's structure while referring to the same chemical entity.
Physical Properties
Understanding the physical properties of 1-Bromo-3,3-diphenylpropane is essential for its practical handling, storage, and application in synthetic procedures. The compound exhibits specific characteristics that define its behavior under various conditions.
Basic Physical Properties
1-Bromo-3,3-diphenylpropane appears as a white to off-white crystalline powder at room temperature . The compound presents the following key physical parameters:
Property | Value | Reference |
---|---|---|
Physical State | Crystalline Powder | |
Color | White to off-white | |
Melting Point | 39-42°C | |
Boiling Point | 145°C at 2 mm Hg | |
Density | 1.3288 (estimated) | |
Refractive Index | 1.6822 (estimated) |
The relatively high melting and boiling points reflect the influence of the two phenyl groups, which contribute significant molecular weight and intermolecular interactions to the compound's structure.
Aspect | Recommendation | Reference |
---|---|---|
Storage Temperature | 2-8°C | |
Container Condition | Sealed, dry | |
Light Exposure | Limited (store in dark) |
These storage recommendations aim to prevent degradation through moisture exposure, oxidation, or light-induced reactions that could compromise the compound's purity and effectiveness in subsequent applications.
Chemical Reactivity and Behavior
The chemical behavior of 1-Bromo-3,3-diphenylpropane is largely determined by its functional groups and structural features. The presence of a primary alkyl bromide makes it susceptible to nucleophilic substitution reactions, while the diphenyl group influences steric and electronic effects.
Reactivity Profile
The bromine atom in 1-Bromo-3,3-diphenylpropane functions as an excellent leaving group, facilitating its participation in various organic reactions . As a typical alkyl halide, the compound can undergo:
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Nucleophilic substitution reactions (SN1 and SN2)
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Elimination reactions
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Grignard reagent formation
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Metal-catalyzed coupling reactions
The presence of the two phenyl groups at the 3-position creates a benzylic-type position that can stabilize carbocations, potentially influencing the reaction pathway toward SN1 mechanisms in certain conditions.
Stability Considerations
While specific stability data is limited in the provided search results, general principles of organic chemistry suggest that 1-Bromo-3,3-diphenylpropane may be sensitive to:
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Prolonged exposure to heat (potential elimination or decomposition)
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Strong nucleophiles (substitution at the brominated carbon)
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Strong oxidizing agents (affecting the aromatic rings)
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UV light (possible radical-induced reactions)
These considerations inform the handling and storage recommendations for maintaining the compound's integrity during research and industrial applications.
Synthetic Applications
1-Bromo-3,3-diphenylpropane serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules that incorporate the diphenylpropyl structural motif.
As a Synthetic Building Block
The compound functions effectively as a building block in the synthesis of pharmaceuticals, fine chemicals, and specialized materials . Its utility stems from several factors:
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The bromine provides a reactive site for further functionalization
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The diphenyl group offers structural rigidity and potential for π-stacking interactions
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The three-carbon chain provides flexibility for creating diverse molecular architectures
These characteristics make 1-Bromo-3,3-diphenylpropane particularly useful in medicinal chemistry and materials science applications.
Classification | Detail | Reference |
---|---|---|
Hazard Codes | C (Corrosive) | |
Risk Statements | 34 (Causes burns) | |
Safety Statements | 45-36/37/39-26 | |
GHS Signal Word | Warning | |
UN Number | UN3261 | |
Hazard Class | 8 | |
Packing Group | III |
GHS Hazard and Precautionary Statements
Under the Globally Harmonized System (GHS), 1-Bromo-3,3-diphenylpropane is associated with specific hazard and precautionary statements :
Hazard Statements:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Statements:
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
These classifications emphasize the need for appropriate personal protective equipment (PPE) and handling protocols when working with this compound.
Exposure Controls and Protection
Based on the hazard profile, the following protective measures are recommended when handling 1-Bromo-3,3-diphenylpropane:
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Chemical-resistant gloves (nitrile or butyl rubber)
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Safety goggles or face shield
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Lab coat and closed-toe shoes
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Work in a well-ventilated area or under a fume hood
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Avoid contact with skin, eyes, and mucous membranes
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Have appropriate spill control materials readily available
Implementation of these measures minimizes the risk of adverse health effects from exposure to this compound.
Supplier | Product Name | Reference |
---|---|---|
CymitQuimica | 3,3-Diphenylpropyl Bromide | |
CymitQuimica | Benzene, 1,1'-(3-bromopropylidene)bis- | |
TCI Chemical | 3,3-Diphenylpropyl Bromide |
Supplier | Quantity | Price | Reference |
---|---|---|---|
CymitQuimica | 5g | 189.00 € | |
CymitQuimica | 25g | 600.00 € | |
TCI Chemical | 5g | $255 | |
TCI Chemical | 25g | $754 |
This pricing information reflects the specialized nature of the compound and its relatively limited production scale compared to bulk industrial chemicals.
Analytical Characteristics
Analytical methods play a crucial role in determining the purity and identity of 1-Bromo-3,3-diphenylpropane in research and industrial settings.
Spectroscopic Properties
While the search results don't provide detailed spectroscopic data, the compound's structure suggests characteristic features in common analytical techniques:
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NMR Spectroscopy: Expected to show characteristic signals for aromatic protons (7-8 ppm), methylene groups adjacent to bromine (3-4 ppm), and the benzylic hydrogen (4-5 ppm)
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IR Spectroscopy: Likely to exhibit bands associated with aromatic C-H stretching (3000-3100 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-Br stretching (500-700 cm⁻¹)
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Mass Spectrometry: Would display a molecular ion peak at m/z 274/276 (reflecting the isotopic pattern of bromine), with fragmentation patterns likely showing loss of bromine and cleavage of the propyl chain
These analytical characteristics assist in compound identification and quality control measures.
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